Cas no 1324930-38-2 (2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide)

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide is a versatile organic compound with unique structural features. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. The compound's unique functionality allows for efficient transformations, offering researchers a valuable tool for creating complex molecules.
2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide structure
1324930-38-2 structure
Product Name:2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide
CAS No:1324930-38-2
MF:C10H10N2OS
MW:206.264200687408
CID:6317331
PubChem ID:51253531
Update Time:2025-06-20

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS033311353
    • 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide
    • Z140037802
    • 1324930-38-2
    • 2-(METHYLSULFANYL)-N-(PROP-2-YN-1-YL)PYRIDINE-3-CARBOXAMIDE
    • EN300-5354099
    • Inchi: 1S/C10H10N2OS/c1-3-6-11-9(13)8-5-4-7-12-10(8)14-2/h1,4-5,7H,6H2,2H3,(H,11,13)
    • InChI Key: BNFNNBMLBZTVGL-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(NCC#C)=O

Computed Properties

  • Exact Mass: 206.05138412g/mol
  • Monoisotopic Mass: 206.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 67.3Ų

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Additional information on 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide

Introduction to 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide (CAS No. 1324930-38-2) and Its Emerging Applications in Chemical Biology

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 1324930-38-2, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amide derivative combines a pyridine core with functional groups that exhibit remarkable biological activity, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The molecular structure of 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide features a pyridine ring substituted with a methylsulfanyl group at the 2-position and a propargyl group at the 3-position, linked to an amide moiety. This configuration endows the compound with distinct electronic and steric properties, which are critical for its interaction with biological targets. The presence of the propargyl group, in particular, introduces a versatile handle for further chemical modifications, enabling the synthesis of analogues with tailored pharmacological profiles.

In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Pyridines serve as privileged scaffolds in medicinal chemistry, frequently found in approved drugs due to their ability to modulate enzyme activity and receptor binding. The specific substitution pattern in 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide suggests potential interactions with enzymes and receptors involved in critical biological pathways, such as those related to inflammation, metabolism, and signal transduction.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The methylsulfanyl group can influence both the solubility and binding affinity of the molecule, while the propargyl group provides a site for further functionalization via cross-coupling reactions. These features make it an attractive building block for designing novel inhibitors or activators of target proteins. For instance, recent studies have highlighted the role of pyridine derivatives in modulating Janus kinases (JAKs), which are implicated in various inflammatory diseases. The structural motif of 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide bears similarities to known JAK inhibitors, suggesting its potential utility in this therapeutic area.

Moreover, the compound’s unique electronic properties may also make it useful in materials science applications, particularly in the development of organic semiconductors or luminescent materials. The conjugated system formed by the pyridine ring and the propargyl group could facilitate charge transport or emission properties, opening avenues for applications in optoelectronic devices.

From a synthetic chemistry perspective, 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide represents an interesting challenge due to its complex architecture. The synthesis likely involves multi-step reactions, including condensation reactions to form the amide bond and Sonogashira coupling to introduce the propargyl group. Advances in transition-metal-catalyzed cross-coupling reactions have made such transformations more efficient and scalable, which could facilitate access to this compound and its derivatives on a larger scale.

The pharmacological potential of 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide has not yet been fully explored, but preliminary computational studies suggest that it may interact with proteins through hydrogen bonding networks and hydrophobic interactions. These interactions could be fine-tuned by structural modifications, such as replacing the methylsulfanyl group with other substituents or altering the length of the propargyl chain.

In conclusion, 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide (CAS No. 1324930-38-2) is a structurally intriguing compound with significant potential in both pharmaceutical research and materials science. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, particularly in modulating inflammatory pathways and other critical biological processes. As synthetic methodologies continue to evolve, access to this compound and its derivatives will likely improve, paving the way for new therapeutic interventions and innovative materials.

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